molecular formula C7H3F6NO B1580429 2,6-Bis(trifluoromethyl)-4-pyridinol CAS No. 43150-55-6

2,6-Bis(trifluoromethyl)-4-pyridinol

Cat. No. B1580429
CAS RN: 43150-55-6
M. Wt: 231.09 g/mol
InChI Key: LISDCCRNXLFXDB-UHFFFAOYSA-N
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Description

“2,6-Bis(trifluoromethyl)benzoic acid” is used as an organic intermediate in synthesis . It is also used as a pharmaceutical intermediate and organic intermediate in chemical synthesis .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which could be related to the synthesis of “2,6-Bis(trifluoromethyl)-4-pyridinol”, has been discussed in a review . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .


Molecular Structure Analysis

The molecular formula of “2,6-Bis(trifluoromethyl)benzoic acid” is C9H4F6O2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Bis(trifluoromethyl)benzoic acid” include a white to pale cream to pale yellow appearance, a melting point of 134.0-140.0°C, and solubility in water .

Scientific Research Applications

Polymer Synthesis and Properties

  • Rigid-Rod Polymers : Derivatives of 2,6-bis(trifluoromethyl)-4-pyridinol have been utilized in the synthesis of rigid-rod poly(pyridinium triflate)s. These polymers exhibit significant thermal and thermooxidative stability, are soluble in polar aprotic solvents, and can be cast into tough, thin films with high moduli, indicating potential applications in high-performance materials (Huang et al., 2000).
  • High Conductivity Molten Salts : Compounds based on bis(trifluoromethanesulfonyl)imide, a related structure, demonstrate reduced melting points and high conductivity, making them suitable as ionic liquids for electrochemical applications (McFarlane et al., 2000).
  • Fluorinated Polyimides : Novel pyridine-containing polyimides, derived from similar pyridinol structures, show outstanding thermal stability, mechanical properties, and low dielectric constants, suggesting their utility in electronic and aerospace industries (Guan et al., 2015).

Catalysis and Chemical Reactions

  • Olefins Dimerization/Oligomerization : Research has demonstrated that pyridine derivatives containing trifluoromethyl groups can significantly enhance the catalytic activity and stability of cobalt and iron complexes in olefin oligomerization, offering a pathway to more efficient and durable catalysts (Tellmann et al., 2005).
  • Room Temperature Synthesis of Cyclobutenes : 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, related to 2,6-bis(trifluoromethyl)-4-pyridinol, have been used as precursors in a metal-free [2+2] cycloaddition reaction with alkynes at room temperature, highlighting a mild and efficient method for synthesizing cyclobutenes without the need for irradiation or heating (Alcaide et al., 2015).

Materials Science

  • Luminescent Materials : Studies on CdII complexes of bis(iminoalkyl)pyridine ligands have shown that these compounds are luminescent at room temperature, suggesting potential applications in optoelectronic devices and sensors (Fan et al., 2004).

Safety And Hazards

“2,6-Bis(trifluoromethyl)benzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,6-bis(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NO/c8-6(9,10)4-1-3(15)2-5(14-4)7(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISDCCRNXLFXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344297
Record name 2,6-Bis(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)-4-pyridinol

CAS RN

43150-55-6
Record name 2,6-Bis(trifluoromethyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43150-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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